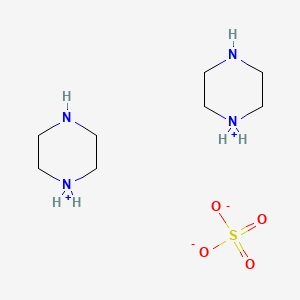
Dipiperazinium sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipiperazinium sulphate is a chemical compound with the molecular formula C8H22N4O4S. It is a salt formed from dipiperazine and sulphuric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipiperazinium sulphate can be synthesized through the reaction of dipiperazine with sulphuric acid. The reaction typically involves the following steps:
Preparation of Dipiperazine: Dipiperazine is synthesized by the cyclization of ethylenediamine.
Reaction with Sulphuric Acid: Dipiperazine is then reacted with sulphuric acid under controlled conditions to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization and filtration .
Analyse Des Réactions Chimiques
Types of Reactions
Dipiperazinium sulphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulphate derivatives, while reduction can produce simpler amines .
Applications De Recherche Scientifique
Dipiperazinium sulphate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of dipiperazinium sulphate involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dipiperazine: The parent compound of dipiperazinium sulphate.
Piperazine: A related compound with similar chemical properties.
Sulphates: Other sulphate salts with varying chemical characteristics.
Uniqueness
This compound is unique due to its specific molecular structure and the presence of both dipiperazine and sulphate groups.
Propriétés
Numéro CAS |
71607-28-8 |
|---|---|
Formule moléculaire |
C8H22N4O4S |
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
piperazin-1-ium;sulfate |
InChI |
InChI=1S/2C4H10N2.H2O4S/c2*1-2-6-4-3-5-1;1-5(2,3)4/h2*5-6H,1-4H2;(H2,1,2,3,4) |
Clé InChI |
WKDROHPCPSLGLA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC[NH2+]1.C1CNCC[NH2+]1.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



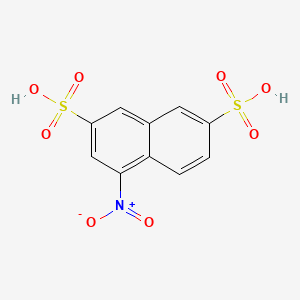
![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)
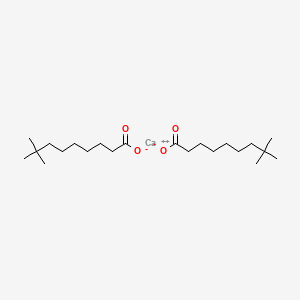
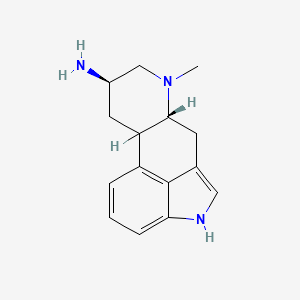


![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)
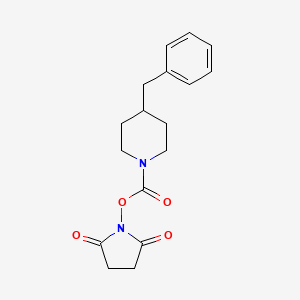
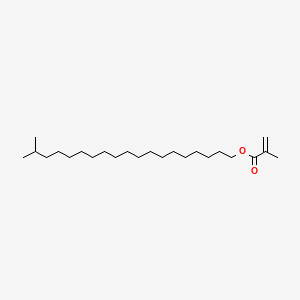

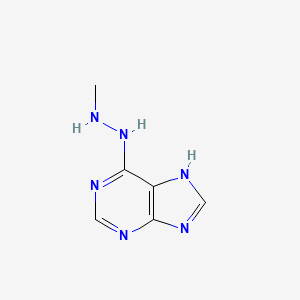
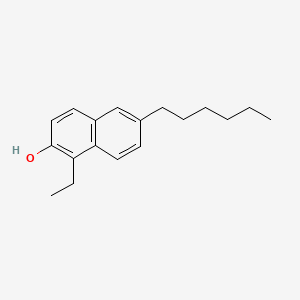
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)
